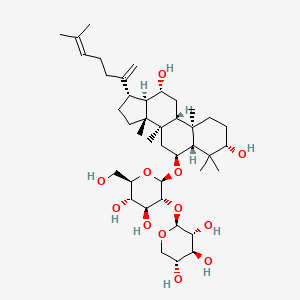
Notoginsenoside T5
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Notoginsenoside T5 is a dammarane-type triterpenoid glycoside isolated from the roots of Panax notoginseng. This compound is part of the saponin family, which is known for its diverse pharmacological activities. This compound has been studied for its potential therapeutic effects, particularly in the fields of cardiovascular health, neuroprotection, and anti-inflammatory responses .
Preparation Methods
Synthetic Routes and Reaction Conditions
Notoginsenoside T5 is typically isolated through the acidic deglycosylation of saponins from the roots of Panax notoginseng . The process involves treating the saponins with acid to remove sugar moieties, resulting in the formation of this compound. This method is preferred due to its efficiency in yielding the desired compound.
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. The roots of Panax notoginseng are processed to extract the saponins, which are then subjected to acidic conditions to produce this compound. The process is optimized to ensure high yield and purity, making it suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
Notoginsenoside T5 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often resulting in the formation of hydroxylated derivatives.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, leading to the formation of reduced derivatives.
Substitution: This reaction involves the replacement of one functional group with another, often resulting in the formation of new glycoside derivatives.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen peroxide and potassium permanganate under acidic or basic conditions.
Reduction: Common reagents include sodium borohydride and lithium aluminum hydride under anhydrous conditions.
Substitution: Common reagents include alkyl halides and acyl chlorides under basic conditions.
Major Products Formed
The major products formed from these reactions include various hydroxylated, reduced, and substituted derivatives of this compound, each with unique pharmacological properties.
Scientific Research Applications
Chemistry: It serves as a model compound for studying the chemical behavior of triterpenoid glycosides.
Biology: It is used to investigate the biological activities of saponins, including their effects on cell signaling pathways and gene expression.
Industry: It is used in the development of nutraceuticals and functional foods due to its health-promoting properties.
Mechanism of Action
Notoginsenoside T5 exerts its effects through multiple molecular targets and pathways:
Cardiovascular Protection: It modulates lipid metabolism and reduces oxidative stress, thereby protecting against atherosclerosis and other cardiovascular diseases.
Neuroprotection: It enhances neuronal survival and function by modulating signaling pathways such as the PI3K/Akt and MAPK/ERK pathways.
Anti-inflammatory Effects: It inhibits the activation of inflammatory mediators, including NF-κB and COX-2, thereby reducing inflammation and associated tissue damage.
Comparison with Similar Compounds
Notoginsenoside T5 is unique among saponins due to its specific structure and pharmacological profile. Similar compounds include:
Notoginsenoside R1: Known for its cardiovascular and neuroprotective effects.
Ginsenoside Rb1: Exhibits anti-inflammatory and anticancer properties.
Ginsenoside Rd: Known for its neuroprotective and anti-inflammatory effects
These compounds share structural similarities with this compound but differ in their specific biological activities and therapeutic potential.
Properties
Molecular Formula |
C41H68O12 |
|---|---|
Molecular Weight |
753.0 g/mol |
IUPAC Name |
(2S,3R,4S,5R)-2-[(2R,3R,4S,5S,6R)-2-[[(3S,5R,6S,8R,9R,10R,12R,13R,14R,17S)-3,12-dihydroxy-4,4,8,10,14-pentamethyl-17-(6-methylhepta-1,5-dien-2-yl)-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-6-yl]oxy]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]oxyoxane-3,4,5-triol |
InChI |
InChI=1S/C41H68O12/c1-20(2)10-9-11-21(3)22-12-15-40(7)29(22)23(43)16-27-39(6)14-13-28(45)38(4,5)35(39)25(17-41(27,40)8)51-37-34(32(48)31(47)26(18-42)52-37)53-36-33(49)30(46)24(44)19-50-36/h10,22-37,42-49H,3,9,11-19H2,1-2,4-8H3/t22-,23-,24-,25+,26-,27-,28+,29+,30+,31-,32+,33-,34-,35+,36+,37-,39-,40-,41-/m1/s1 |
InChI Key |
HXAJCOUXPGZOSR-AILNWJDNSA-N |
Isomeric SMILES |
CC(=CCCC(=C)[C@H]1CC[C@@]2([C@@H]1[C@@H](C[C@H]3[C@]2(C[C@@H]([C@@H]4[C@@]3(CC[C@@H](C4(C)C)O)C)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O[C@H]6[C@@H]([C@H]([C@@H](CO6)O)O)O)C)O)C)C |
Canonical SMILES |
CC(=CCCC(=C)C1CCC2(C1C(CC3C2(CC(C4C3(CCC(C4(C)C)O)C)OC5C(C(C(C(O5)CO)O)O)OC6C(C(C(CO6)O)O)O)C)O)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



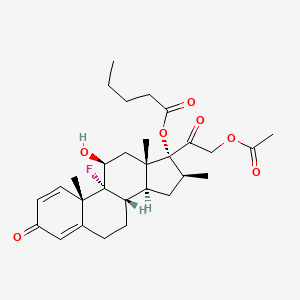
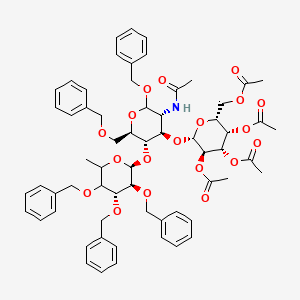
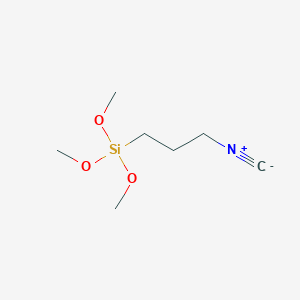
![Acetamide, 2,2,2-trifluoro-N-methyl-N-[[2-(methylamino)-5-[[(4-methylphenyl)sulfonyl]amino]phenyl]methyl]-](/img/structure/B13412715.png)
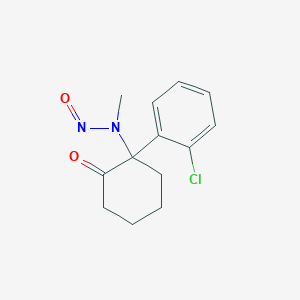
![5-[2-(2,3-dimethylphenyl)ethyl]-1H-imidazole](/img/structure/B13412730.png)

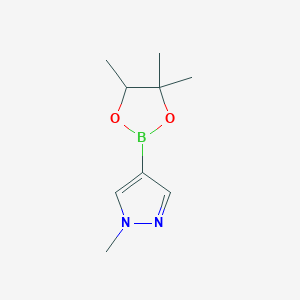
![Phenol, 2-[1-[N-acetoxyimino]ethyl]-](/img/structure/B13412760.png)
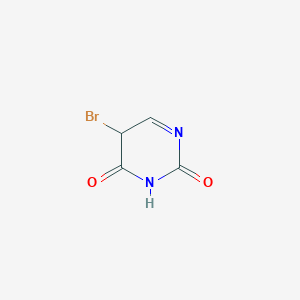
![(1R,4S,5'S,6R,6'R,8R,10Z,12S,13S,14Z,16Z,20R,21R,24S)-6'-[(2R)-butan-2-yl]-21,24-dihydroxy-12-[(2R,4S,5S,6S)-5-[(2S,4S,5S,6S)-5-hydroxy-4-methoxy-6-methyloxan-2-yl]oxy-4-methoxy-6-methyloxan-2-yl]oxy-22-(hydroxymethyl)-5',11,13-trimethylspiro[3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene-6,2'-oxane]-2-one](/img/structure/B13412766.png)
![2,3,5,6-Tetrafluoro-4-[(E)-(2,4,6-trimethylphenyl)diazenyl]pyridine](/img/structure/B13412779.png)

